2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrido[3,2-d]pyrimidin-1(2H)-one, a chlorobenzyl group, and a fluorophenyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrido[3,2-d]pyrimidin-1(2H)-one core suggests that the compound may have interesting electronic and steric properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrido[3,2-d]pyrimidin-1(2H)-one core could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Scientific Research Applications
Radioligands for Imaging
A novel series of compounds including "2-phenylpyrazolo[1,5-a]pyrimidineacetamides" have been developed as selective ligands for the translocator protein (18 kDa), indicating the potential use of similar compounds in the development of diagnostic tools for neuroinflammation and neurodegenerative disorders through positron emission tomography (PET) imaging. Such studies demonstrate the compound's relevance in neuroscience research, particularly in the imaging of biological targets related to disease processes (Dollé et al., 2008).
Antitumor Activities
Research into compounds structurally related to "2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide" has shown potential antitumor activities. These compounds have demonstrated selective anti-tumor activities in vitro, suggesting their utility in cancer research and the development of new anticancer agents (Xiong Jing, 2011).
Anti-inflammatory and Analgesic Agents
The synthesis of novel pyrimidine derivatives has been explored for their potential anti-inflammatory and analgesic properties. Such studies underscore the versatility of pyrimidine-based compounds in the development of new pharmaceuticals aimed at treating inflammation and pain, showcasing the broader therapeutic applications of these chemical frameworks (Muralidharan et al., 2019).
Herbicidal Activity
Furthermore, research on compounds with similar structural features has led to the discovery of derivatives with significant herbicidal activities. These findings highlight the compound's potential utility in agricultural sciences, particularly in the development of new herbicides for crop protection (Daoxin Wu et al., 2011).
Molecular Docking Studies
In addition to their direct biological activities, these compounds have been subjects of molecular docking studies to understand their interactions with biological targets. Such research provides insights into the molecular mechanisms underlying their activities, facilitating the design of more potent and selective agents (Gopal Sharma et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid. This intermediate is then reacted with 3-fluoroaniline to form the desired product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "3-fluoroaniline" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base such as potassium hydroxide to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with 3-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide." ] } | |
CAS No. |
923140-07-2 |
Molecular Formula |
C22H16ClFN4O3 |
Molecular Weight |
438.84 |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H16ClFN4O3/c23-15-8-6-14(7-9-15)12-28-21(30)20-18(5-2-10-25-20)27(22(28)31)13-19(29)26-17-4-1-3-16(24)11-17/h1-11H,12-13H2,(H,26,29) |
InChI Key |
LZEYIYHQYQKECE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
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